molecular formula C22H32O5 B119566 11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione CAS No. 1625-39-4

11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione

Cat. No. B119566
CAS RN: 1625-39-4
M. Wt: 376.5 g/mol
InChI Key: FQWLSWNUHFREIQ-PJHHCJLFSA-N
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Description

“11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione” is also known as Deltamedrane . It is an impurity in the synthesis of Fluorometholone , a glucocorticoid; anti-inflammatory .


Molecular Structure Analysis

The molecule consists of 32 Hydrogen atoms, 22 Carbon atoms, and 5 Oxygen atoms . It contains a total of 62 bonds; 30 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 ketones (aliphatic), 3 hydroxyl groups, and 1 primary alcohol .


Physical And Chemical Properties Analysis

The molecular weight of “11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione” is determined by the sum of the atomic weights of each constituent element .

Scientific Research Applications

Polyhydroxyalkanoates Research

Polyhydroxyalkanoates (PHAs) are biodegradable microbial polymers with significant potential in biotechnology and materials science. Methylprednisolone's structure is similar to that of the hydroxyalkanoic acids monomers that form PHAs, which are biosynthesized through regulated pathways by specific enzymes. This similarity has implications for the study of PHAs' biosynthesis, polymerization, and commercialization challenges due to their cost compared to petroleum plastics (Amara, 2010).

Proteasome Activators Study

The proteasome activators known as 11S REG or PA28 have been identified to bind to the ends of 20S proteasomes, activating cleavage of peptides. Studies on the structural features of REG subunits and their role in oligomerization, proteasome binding, and activation provide insights into the molecular mechanisms of proteasome function, with potential implications for understanding the action of related compounds like methylprednisolone in cellular processes (Li & Rechsteiner, 2001).

Fatty Acid Metabolism

Research into the metabolism of α-linolenic acid highlights the enzymatic processes involved in the conversion of fatty acids into longer-chain polyunsaturated fatty acids, which are essential for tissue function. This line of research is relevant to understanding how steroids like methylprednisolone, which influence metabolism and immune responses, can affect fatty acid synthesis and degradation pathways in humans (Burdge, 2006).

Peptide Stereochemistry

The study of peptides containing alpha-aminoisobutyric acid (Aib) provides insights into the stereochemical constraints imposed by the presence of methyl groups at the C alpha position, similar to the structure of methylprednisolone. Understanding the conformational preferences of Aib-containing peptides helps in the development of peptide-based drugs and elucidates the role of stereochemistry in biological activity (Prasad & Balaram, 1984).

Diketopyrrolopyrrole Pigments

The synthesis, reactivity, and optical properties of diketopyrrolopyrroles (DPPs) are studied for their applications in high-quality pigments and organic electronics. Although not directly related to methylprednisolone, the research into DPPs' chemical behavior and application in technology demonstrates the broad relevance of organic chemistry in developing novel materials and understanding the molecular basis of color and conductivity (Grzybowski & Gryko, 2015).

properties

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h9,12,14-15,17,19,23,25,27H,4-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWLSWNUHFREIQ-PJHHCJLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313722
Record name 6α-Methylhydrocortisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione

CAS RN

1625-39-4
Record name 6α-Methylhydrocortisone
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Record name 11beta,17,21-Trihydroxy-6alpha-methylpregn-4-ene-3,20-dione
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Record name NSC19618
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Record name 6α-Methylhydrocortisone
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Record name 11-β,17-α,21-trihydroxy-6-α-methylpregn-4-ene-3,20-dione
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Record name 6.ALPHA.-METHYLHYDROCORTISONE
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